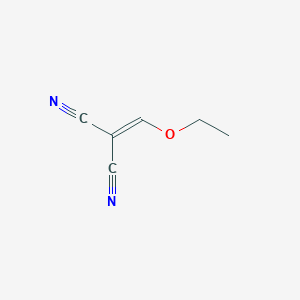![molecular formula C6H5N3OS B014463 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-on CAS No. 67831-84-9](/img/structure/B14463.png)
2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-on
Übersicht
Beschreibung
2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-D]pyrimidine core, which is a fused ring system combining pyrrole and pyrimidine rings. The presence of a mercapto group (–SH) at the 2-position and a keto group (–C=O) at the 4-position further enhances its chemical reactivity and biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its anti-HIV, antitumor, antimicrobial, and anti-inflammatory activities.
Wirkmechanismus
Target of Action
The primary targets of 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one are the Janus Kinase 1 (JAK1) and Hematopoietic Progenitor Kinase 1 (HPK1) . JAK1 is a key player in the signaling pathways of many cytokines involved in inflammation and immune function . HPK1 is predominantly expressed in hematopoietic cells and is a negative regulator of T cell receptor (TCR) signaling .
Mode of Action
2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one interacts with its targets by inhibiting their enzymatic activity . As a JAK1-selective inhibitor, it prevents the activation of JAK1, thereby inhibiting the signaling pathways of many cytokines involved in inflammation and immune function . As an HPK1 inhibitor, it prevents the negative regulation of TCR signaling by HPK1 .
Biochemical Pathways
The inhibition of JAK1 and HPK1 by 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one affects several biochemical pathways. The inhibition of JAK1 disrupts the signaling pathways of many cytokines, leading to a reduction in inflammation and immune responses . The inhibition of HPK1 enhances TCR signaling, which can boost immune responses .
Pharmacokinetics
Related compounds have been shown to exhibit desirable pharmacokinetic properties in in vitro adme, herg, kinase profiling, and pharmacokinetic tests .
Result of Action
The inhibition of JAK1 and HPK1 by 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one leads to molecular and cellular effects. The inhibition of JAK1 can reduce inflammation and immune responses . The inhibition of HPK1 can enhance immune responses .
Biochemische Analyse
Biochemical Properties
2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), an enzyme involved in the signaling pathways of various cytokines and growth factors . The compound binds to the active site of JAK1, inhibiting its kinase activity and thereby modulating the downstream signaling pathways. Additionally, 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one has shown interactions with other proteins such as p21-activated kinase 4 (PAK4), where it acts as a competitive inhibitor .
Cellular Effects
The effects of 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by interfering with the JAK/STAT signaling pathway . Furthermore, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. In immune cells, 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one modulates cytokine production and immune responses, highlighting its potential as an immunomodulatory agent .
Molecular Mechanism
At the molecular level, 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites of target enzymes, such as JAK1 and PAK4 . This binding prevents the enzymes from phosphorylating their substrates, thereby blocking the downstream signaling cascades. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under normal laboratory conditions but may degrade in the presence of strong acids or bases . Over time, its effects on cellular function can vary, with prolonged exposure leading to sustained inhibition of target enzymes and altered cellular responses. In vitro and in vivo studies have demonstrated that the compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound can affect metabolic flux by altering the activity of key enzymes involved in its metabolism, leading to changes in metabolite levels. These interactions highlight the compound’s potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The localization and accumulation of the compound are influenced by its chemical properties and interactions with cellular transporters .
Subcellular Localization
The subcellular localization of 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate subcellular sites to exert its effects. These interactions are essential for the compound’s ability to modulate cellular processes and signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolo[2,3-D]pyrimidine core through a series of nucleophilic substitution and cyclization reactions.
Industrial Production Methods
While specific industrial production methods for 2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the mercapto group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one can be compared with other pyrrolo[2,3-D]pyrimidine derivatives, such as:
7-Deazaadenine: Lacks the mercapto group but shares the pyrrolo[2,3-D]pyrimidine core.
4-Amino-7H-pyrrolo[2,3-D]pyrimidine: Contains an amino group instead of a mercapto group.
2-Aryl-7H-pyrrolo[2,3-D]pyrimidin-4-amines: Substituted with aryl groups at the 2-position.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZHCRBHXAFBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399215 | |
| Record name | 2-Sulfanylidene-1,2,3,7-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67831-84-9 | |
| Record name | 2-Thioxo-7-deazahypoxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67831-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 25976 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067831849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 67831-84-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Sulfanylidene-1,2,3,7-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14382.png)












